molecular formula C8H7BrFNO2 B14792303 3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid

3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid

Cat. No.: B14792303
M. Wt: 248.05 g/mol
InChI Key: CRQLVDSAJDCWMB-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of amino, bromo, fluoro, and methyl substituents on the benzene ring, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methylbenzoic acid followed by amination and fluorination. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-bromo-6-fluoro-4-methylbenzoic acid
  • 4-Bromo-2-fluoro-6-methylbenzoic acid

Comparison

Compared to similar compounds, 3-Amino-4-bromo-6-fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-amino-4-bromo-6-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-3-6(8(12)13)5(10)2-4(9)7(3)11/h2H,11H2,1H3,(H,12,13)

InChI Key

CRQLVDSAJDCWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)F)C(=O)O

Origin of Product

United States

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